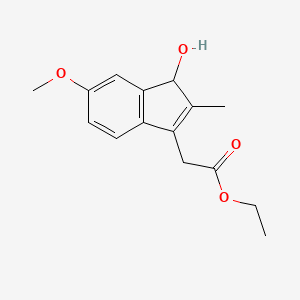
Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and an ethyl acetate moiety attached to an indene backbone.
Méthodes De Préparation
The synthesis of Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-hydroxy-6-methoxy-2-methyl-1H-indene.
Esterification: The hydroxy group of the indene derivative is esterified with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar indene backbone and exhibit diverse biological activities.
Ethyl Acetate Derivatives: Compounds with an ethyl acetate moiety may have similar chemical reactivity and applications.
Methoxy-Substituted Indenes: These compounds have a methoxy group attached to the indene ring and may exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
227619-98-9 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C15H18O4/c1-4-19-14(16)8-12-9(2)15(17)13-7-10(18-3)5-6-11(12)13/h5-7,15,17H,4,8H2,1-3H3 |
Clé InChI |
XHNGZEZSDUDVKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(C2=C1C=CC(=C2)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
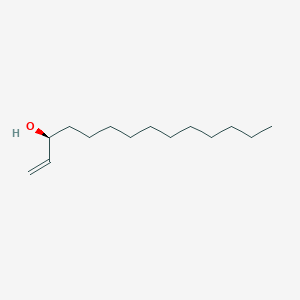
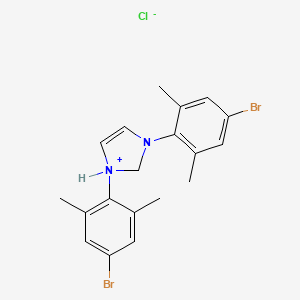

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)

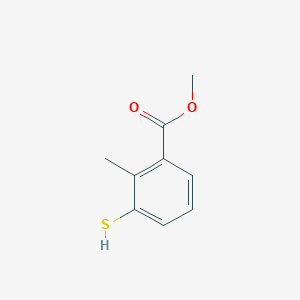
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)

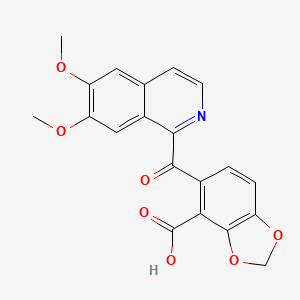
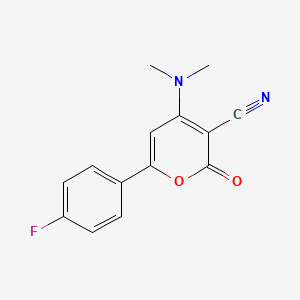
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14255100.png)
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

